molecular formula C8H17N3S B2818581 [(1-Ethylpyrrolidin-2-yl)methyl]thiourea CAS No. 473706-97-7

[(1-Ethylpyrrolidin-2-yl)methyl]thiourea

Cat. No.: B2818581
CAS No.: 473706-97-7
M. Wt: 187.31
InChI Key: PDKRKOVFEONVAU-UHFFFAOYSA-N
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Description

[(1-Ethylpyrrolidin-2-yl)methyl]thiourea is a chemical compound with the molecular formula C8H17N3S and a molecular weight of 187.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiourea group attached to a pyrrolidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea typically involves the reaction of (1-ethylpyrrolidin-2-yl)methanamine with thiourea. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

[(1-Ethylpyrrolidin-2-yl)methyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-Ethylpyrrolidin-2-yl)methyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-Ethylpyrrolidin-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities .

Comparison with Similar Compounds

[(1-Ethylpyrrolidin-2-yl)methyl]thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrrolidine ring and thiourea group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-ethylpyrrolidin-2-yl)methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3S/c1-2-11-5-3-4-7(11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKRKOVFEONVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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